molecular formula C12H21N5 B1488492 6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine CAS No. 1903739-86-5

6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine

Cat. No.: B1488492
CAS No.: 1903739-86-5
M. Wt: 235.33 g/mol
InChI Key: HGLZURXSMXVAOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine is a useful research compound. Its molecular formula is C12H21N5 and its molecular weight is 235.33 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinases (CDKs) and other regulatory proteins involved in cell cycle control. The compound’s aminopiperidine group allows it to form hydrogen bonds and electrostatic interactions with the active sites of these enzymes, potentially inhibiting their activity. This inhibition can lead to alterations in cell cycle progression and apoptosis, making it a valuable tool for studying cell cycle regulation and cancer biology .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, this compound has been shown to inhibit cell proliferation and induce apoptosis. It influences cell signaling pathways, particularly those involving CDKs and other kinases, leading to changes in gene expression and cellular metabolism. The compound’s impact on gene expression includes the upregulation of pro-apoptotic genes and the downregulation of genes involved in cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with target biomolecules. The aminopiperidine group forms hydrogen bonds with key residues in the active sites of CDKs, leading to enzyme inhibition. This inhibition disrupts the phosphorylation of downstream targets, ultimately affecting cell cycle progression and promoting apoptosis. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that careful dosage optimization is necessary to maximize the compound’s therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites may retain some biological activity and contribute to the compound’s overall effects. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of key metabolites, impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its localization within cells can affect its activity and function, with higher concentrations observed in the cytoplasm and nucleus .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target biomolecules. Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific compartments or organelles. This targeted localization enhances the compound’s ability to modulate cellular processes and exert its biochemical effects .

Properties

IUPAC Name

6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5/c1-9-14-11(16(2)3)8-12(15-9)17-6-4-10(13)5-7-17/h8,10H,4-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLZURXSMXVAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.